molecular formula C17H18N4O3S B2975349 2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415534-82-4

2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2975349
CAS No.: 2415534-82-4
M. Wt: 358.42
InChI Key: CUOVMRRVTBICOS-UHFFFAOYSA-N
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Description

2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative under acidic conditions The pyrrole ring can be constructed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets. The pyrrole ring can also contribute to its biological activity through interactions with proteins or nucleic acids.

Comparison with Similar Compounds

2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:

    2-Benzyl-5-[3-(methyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    2-Benzyl-5-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: The presence of a hydroxymethyl group can enhance its solubility and potential for hydrogen bonding.

    2-Benzyl-5-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: The ethoxymethyl group can influence its lipophilicity and membrane permeability.

Each of these similar compounds has unique properties that can influence their applications and effectiveness in various fields.

Properties

IUPAC Name

5-benzyl-2-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-24-10-14-18-17(25-19-14)20-8-12-13(9-20)16(23)21(15(12)22)7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOVMRRVTBICOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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